4-((1-(3,4-difluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
4-[1-(3,4-difluorobenzoyl)azetidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO4/c1-9-4-11(6-15(20)22-9)23-12-7-19(8-12)16(21)10-2-3-13(17)14(18)5-10/h2-6,12H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDHQBHLMDFRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(3,4-difluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the azetidine ring and the difluorobenzoyl group. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. The difluorobenzoyl group is introduced via acylation reactions using difluorobenzoyl chloride. The final step involves the coupling of the azetidine derivative with the pyranone moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-((1-(3,4-Difluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry
In the field of chemistry, 4-((1-(3,4-difluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new materials and catalysts.
Biology
This compound is utilized as a probe in biological studies to investigate enzyme interactions and cellular pathways. Its ability to modulate enzyme activity makes it an essential tool for understanding various biological processes.
Medicine
The medicinal applications of this compound are particularly promising:
- Anti-inflammatory Properties : Preliminary studies indicate potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Research suggests that it may exhibit antimicrobial properties against various pathogens.
- Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive bacteria and some fungi, underscoring its potential in treating infections .
- Anticancer Research : Another investigation highlighted its effectiveness in inhibiting tumor growth in vitro, suggesting that it may act through apoptosis induction mechanisms .
Mechanism of Action
The mechanism of action of 4-((1-(3,4-difluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-((1-(3,4-difluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one with analogs sharing its pyran-2-one core and azetidine/benzoyl modifications. Key differences in substituents and their implications are summarized in Table 1.
Table 1: Structural and Physicochemical Comparisons
Note: Molecular formula and weight for the target compound are inferred from analogs in .
Key Findings from Structural Analysis
Fluorine vs. Chlorine Substituents :
- The 3,4-difluorobenzoyl group in the target compound provides strong electron-withdrawing effects, enhancing interactions with polar residues in enzyme active sites. In contrast, the 2-chloro-4-fluorobenzoyl analog () introduces steric hindrance, which may reduce binding efficiency but increase lipophilicity for membrane penetration.
Benzoyl-substituted azetidines (e.g., target compound and ) prioritize aromatic stacking and hydrogen bonding, critical for target engagement in kinase inhibitors.
Pyran-2-one Modifications :
All analogs retain the 6-methyl-2H-pyran-2-one core, which is associated with hydrogen-bond acceptor properties via the lactone oxygen. This feature is conserved across compounds, suggesting a shared mechanism of action, such as ATP-mimicry in kinase inhibition.
Research Implications and Limitations
- Pharmacokinetic Predictions: The target compound’s fluorine atoms likely enhance metabolic stability compared to non-fluorinated analogs (e.g., BJ12865 ). However, its lower molecular weight vs.
- Synthetic Accessibility : and highlight synthetic routes for pyran-2-one derivatives, such as condensation of thiosemicarbazide with bromoacetyl intermediates. Similar methods may apply to the target compound.
- Data Gaps: Direct biological data (e.g., IC50 values, toxicity) are absent in the provided evidence.
Biological Activity
The compound 4-((1-(3,4-difluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one , also known as CAS Number 1795446-56-8, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.
Synthesis Methods
The synthesis of this compound involves several key steps:
- Preparation of the Azetidine Ring : This is typically achieved through cyclization reactions using appropriate precursors.
- Introduction of the Difluorobenzoyl Group : This is done via acylation reactions using difluorobenzoyl chloride.
- Coupling with the Pyranone Moiety : The final step involves coupling the azetidine derivative with the pyranone under specific conditions, often utilizing a base and solvent to facilitate the reaction.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of 321.27 g/mol. The structure features a pyranone core with an azetidine substituent and a difluorobenzoyl moiety, which may influence its biological interactions .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound can modulate enzyme activities and cellular signaling pathways, potentially leading to:
- Inhibition of Enzyme Activity : This may include enzymes involved in metabolic pathways or signaling cascades.
- Disruption of Cellular Signaling : The compound could interfere with normal signaling processes, affecting cell growth and differentiation.
- Induction of Apoptosis : It has been suggested that this compound might trigger programmed cell death in certain cancer cells .
Case Studies and Research Findings
Recent studies have explored the compound's potential therapeutic applications:
- Anticancer Activity : Research indicates that this compound may exhibit selective cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells in vitro, suggesting a potential role as an anticancer agent .
- Anti-inflammatory Properties : Preliminary data suggest that this compound may reduce inflammatory markers in cellular models, indicating potential applications in treating inflammatory diseases .
- Antimicrobial Effects : Some studies have reported that this compound possesses antimicrobial properties against specific bacterial strains, which could be beneficial in developing new antibiotics.
Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines; induces apoptosis |
| Anti-inflammatory | Reduces inflammatory markers in cellular models |
| Antimicrobial | Demonstrates activity against certain bacterial strains |
Q & A
Q. What are the recommended synthetic routes and purification methods for 4-((1-(3,4-difluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one?
Methodological Answer :
- Stepwise Synthesis : Begin with the preparation of the azetidine intermediate via nucleophilic substitution using 3,4-difluorobenzoyl chloride and azetidine. React this intermediate with 6-methyl-2H-pyran-2-one under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to introduce the ether linkage .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm regiochemistry of the azetidine-pyrone linkage. Key signals include the pyranone carbonyl (δ ~165 ppm) and azetidine CH₂ groups (δ ~3.5–4.0 ppm) .
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect byproducts.
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for the azetidine ring conformation .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., tautomerism in the pyranone ring) be resolved?
Methodological Answer :
- Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to stabilize tautomeric forms. Compare peak splitting patterns to identify dominant tautomers.
- DFT Calculations : Optimize molecular geometries using Gaussian09 (B3LYP/6-31G*) to predict NMR chemical shifts and match experimental data .
Q. What theoretical frameworks guide the study of this compound’s bioactivity?
Methodological Answer :
- Ligand-Target Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., PI3Kγ) based on the azetidine’s electron-rich oxygen atoms and fluorobenzoyl moiety. Validate via SPR (surface plasmon resonance) binding assays .
- QSAR Models : Derive Hammett σ constants for the 3,4-difluoro substituents to predict cytotoxicity trends relative to analogs .
Q. How should experimental designs address discrepancies in reported bioactivity (e.g., IC₅₀ variability)?
Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., HEK293) and incubation times (72 hrs) across studies. Pre-treat compounds with DMSO (<0.1% v/v) to avoid solvent interference.
- Statistical Robustness : Apply ANOVA with post-hoc Tukey tests to compare dose-response curves. Include positive controls (e.g., staurosporine) to normalize inter-lab variability .
Q. What solvent systems optimize regioselectivity during functionalization of the pyranone ring?
Methodological Answer :
- Polar Aprotic Solvents : Use DMF or DMSO to enhance nucleophilicity at the 4-position oxygen. For electrophilic substitutions, toluene with catalytic BF₃·Et₂O improves regiocontrol (~85% yield) .
Q. How can structure-activity relationships (SAR) be explored for azetidine modifications?
Methodological Answer :
- Synthetic Diversification : Replace 3,4-difluorobenzoyl with substituted benzoyl groups (e.g., nitro, methoxy) via Schotten-Baumann acylation.
- Biological Screening : Test derivatives against a kinase panel (e.g., EGFR, VEGFR2) and correlate logP values (calculated via ChemAxon) with activity .
Q. What methodologies assess the compound’s environmental fate and ecotoxicological risks?
Methodological Answer :
- Hydrolysis Studies : Incubate at pH 4–9 (25°C) and monitor degradation via LC-MS. Identify hydrolytic cleavage products (e.g., difluorobenzoic acid).
- Algal Toxicity Assays : Expose Chlorella vulgaris to 0.1–10 µM concentrations and measure growth inhibition (OECD 201 guidelines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
